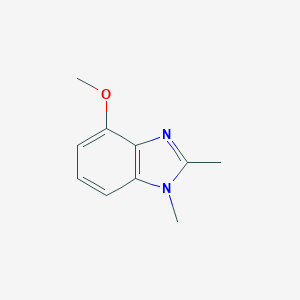![molecular formula C9H7NO2 B069943 7-Acetylfuro[2,3-c]pyridine CAS No. 193750-70-8](/img/structure/B69943.png)
7-Acetylfuro[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetylfuro[2,3-c]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
7-Acetylfuro[2,3-c]pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have antitumor, anti-inflammatory, and antioxidant properties. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a key intermediate in the synthesis of various natural products and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Acetylfuro[2,3-c]pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are involved in inflammation and pain. Additionally, this compound has been shown to inhibit the activity of certain receptors, including the nuclear factor kappa B (NF-κB) and the peroxisome proliferator-activated receptor gamma (PPAR-γ), which are involved in the regulation of inflammation and metabolism.
Efectos Bioquímicos Y Fisiológicos
7-Acetylfuro[2,3-c]pyridine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties, and can inhibit the growth of cancer cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Acetylfuro[2,3-c]pyridine in lab experiments is its unique chemical properties, which make it a useful building block for the synthesis of novel compounds with unique properties. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study of 7-Acetylfuro[2,3-c]pyridine. One area of interest is the development of novel materials and compounds using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for this compound may lead to the discovery of novel compounds with unique properties.
Métodos De Síntesis
7-Acetylfuro[2,3-c]pyridine can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino alcohol to form a cyclic imine, which is then cyclized with an aldehyde or ketone to form the desired compound. The Friedländer synthesis involves the reaction of an aldehyde or ketone with an amino acid to form a cyclic ketone, which is then cyclized with an aldehyde or ketone to form the desired compound. The Hantzsch synthesis involves the reaction of an aldehyde or ketone with a β-ketoester and ammonia to form a dihydropyridine, which is then oxidized to form the desired compound.
Propiedades
Número CAS |
193750-70-8 |
|---|---|
Nombre del producto |
7-Acetylfuro[2,3-c]pyridine |
Fórmula molecular |
C9H7NO2 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1-furo[2,3-c]pyridin-7-ylethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)8-9-7(2-4-10-8)3-5-12-9/h2-5H,1H3 |
Clave InChI |
QPYALIDXBZLQJY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC=CC2=C1OC=C2 |
SMILES canónico |
CC(=O)C1=NC=CC2=C1OC=C2 |
Sinónimos |
Ethanone, 1-furo[2,3-c]pyridin-7-yl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



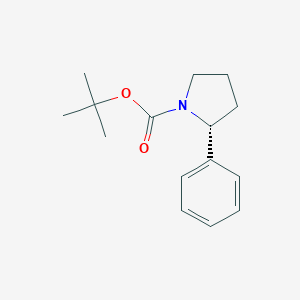
![Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B69870.png)
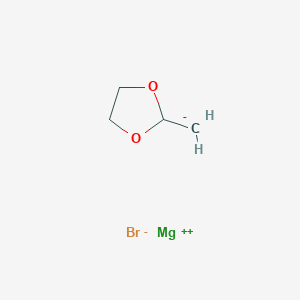
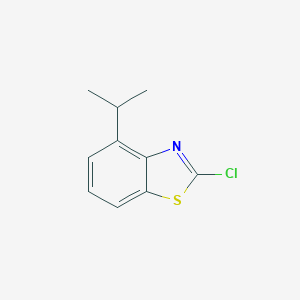
![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)
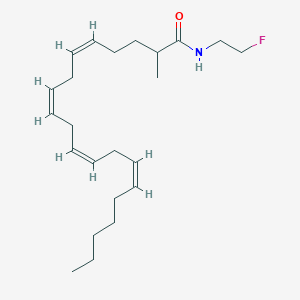
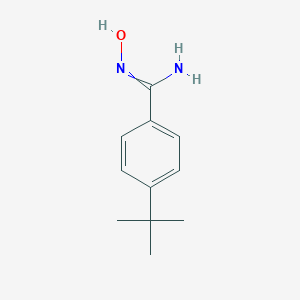
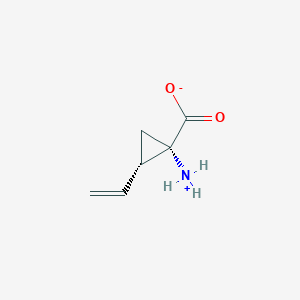
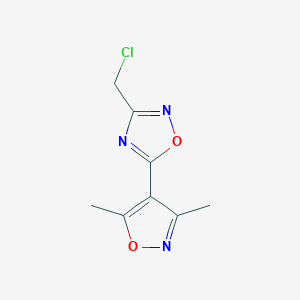
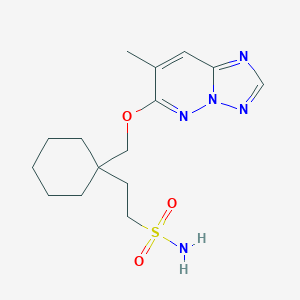
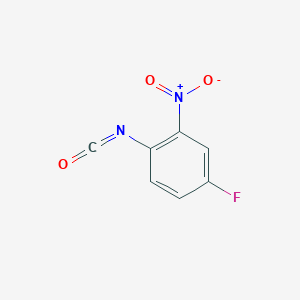
![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B69889.png)
![8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B69891.png)
